molecular formula C19H17NO5 B12678642 Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate CAS No. 70321-15-2

Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate

Cat. No.: B12678642
CAS No.: 70321-15-2
M. Wt: 339.3 g/mol
InChI Key: AMWRPHGVAUGJDB-UHFFFAOYSA-N
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Description

Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by the presence of a quinone moiety fused to an aromatic ring system. The compound’s structure includes an ethyl ester group, a beta-alanine moiety, and a hydroxy-anthraquinone core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Anthraquinone Core: This step involves the oxidation of anthracene to form 9,10-anthraquinone, followed by hydroxylation to introduce the hydroxy group at the 4-position.

    Introduction of the Beta-Alanine Moiety: The hydroxy-anthraquinone intermediate is then reacted with beta-alanine under acidic or basic conditions to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted anthraquinone derivatives.

Scientific Research Applications

Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial applications, where it disrupts cellular processes and inhibits the growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)benzamide: Shares a similar anthraquinone core but differs in the substituent groups.

    Sodium 4-[(4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate: Contains a sulfonate group and an amino group, making it more water-soluble.

Uniqueness

Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is unique due to its combination of an ethyl ester and beta-alanine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

70321-15-2

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 3-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]propanoate

InChI

InChI=1S/C19H17NO5/c1-2-25-15(22)9-10-20-13-7-8-14(21)17-16(13)18(23)11-5-3-4-6-12(11)19(17)24/h3-8,20-21H,2,9-10H2,1H3

InChI Key

AMWRPHGVAUGJDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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